
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide, also known as OBTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OBTA is a synthetic compound that belongs to the class of benzothiophene derivatives. It has a complex molecular structure that makes it an interesting subject of study for chemists, biologists, and pharmacologists.
Mechanism of Action
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide exerts its biological effects by binding to specific receptors or enzymes in the body. The exact mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is still under investigation, but it is believed to interact with the dopamine and serotonin systems in the brain. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to modulate the release of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has also been shown to have analgesic effects, making it a potential candidate for the treatment of pain.
Advantages and Limitations for Lab Experiments
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has several advantages for use in laboratory experiments, including its high purity, stability, and low toxicity. However, the synthesis of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide can be challenging, and it may not be readily available for use in all laboratories. Additionally, the exact mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide is still under investigation, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. One promising area of study is the development of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide-based fluorescent probes for imaging biological systems. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide may also have potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide and to explore its potential applications in various fields.
Synthesis Methods
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide can be synthesized using various methods, including the Pd-catalyzed C-H functionalization method, the Suzuki-Miyaura coupling reaction, and the Buchwald-Hartwig amination reaction. The Pd-catalyzed C-H functionalization method is the most commonly used method for synthesizing N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide. This method involves the use of palladium as a catalyst to functionalize the C-H bond of the benzothiophene ring, resulting in the formation of N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide.
Scientific Research Applications
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c16-14(15-9-11-5-3-7-17-11)13-8-10-4-1-2-6-12(10)18-13/h1-2,4,6,11,13H,3,5,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPJMCANWPYTND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-2-ylmethyl)-2,3-dihydro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

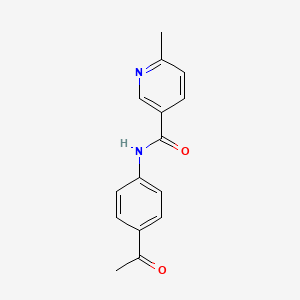
![N-[[4-(2,3-dihydroindole-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457481.png)
![1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
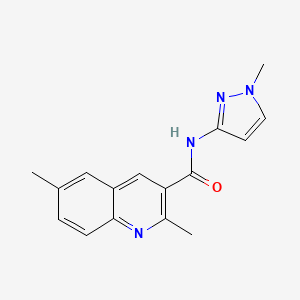
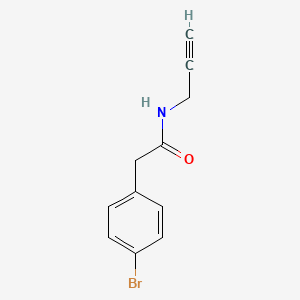
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)

![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
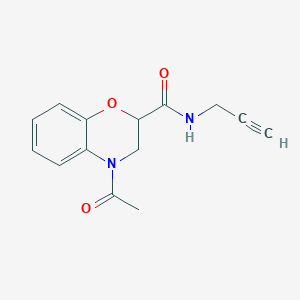

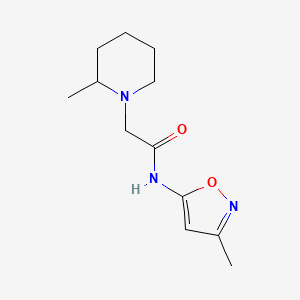

![3-fluoro-4-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]benzonitrile](/img/structure/B7457533.png)